![molecular formula C17H19NO2S2 B2454472 N-(2-([2,3'-双噻吩]-5-基)-2-羟乙基)环己-3-烯-1-甲酰胺 CAS No. 2319836-51-4](/img/structure/B2454472.png)

N-(2-([2,3'-双噻吩]-5-基)-2-羟乙基)环己-3-烯-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

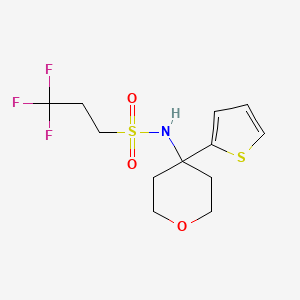

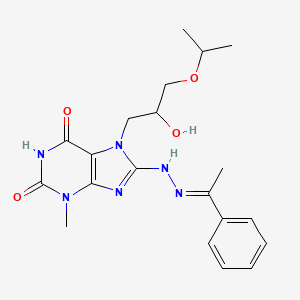

This compound is a carboxamide derivative of cyclohexene with a bithiophene and hydroxyethyl group attached. Carboxamides are organic compounds that contain a carbonyl group (C=O) linked to a nitrogen atom. Cyclohexene is a six-membered cyclic compound with one double bond, and bithiophene refers to a structure containing two thiophene rings .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a cyclohexene ring, a carboxamide group, a bithiophene moiety, and a hydroxyethyl group. The exact structure would depend on the positions of these groups relative to each other .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carboxamide group, the cyclohexene ring, and the bithiophene moiety. The double bond in the cyclohexene ring could potentially undergo addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could impact its solubility in different solvents .科学研究应用

合成和表征

- 合成方法:N-(芳基氨基羰基硫代)环己烷甲酰胺衍生物的合成涉及各种芳基取代基。这些化合物通过元素分析、红外光谱和核磁共振波谱进行表征。例如,N-(萘-1-基氨基羰基硫代)环己烷甲酰胺的晶体结构已得到研究,表明环己烷环采用椅式构象,分子构象由分子内氢键稳定<(Özer 等,2009)>。

化学性质和结构

- 分子结构分析:各种衍生物的晶体结构,如 N-(2-氯苯基氨基羰基硫代)环己烷甲酰胺,已使用单晶 X 射线衍射进行表征。这些研究揭示了分子构象、氢键和晶体堆积的详细信息,有助于理解这些化合物的化学性质 (Özer 等,2021)。

催化应用

- 化学反应中的催化:具有环己烷甲酰胺结构的化合物已对其催化性能进行了探索。例如,它们已用于 Baylis-Hillman 反应,证明了这些化合物在促进水和甲酰胺等极性溶剂中的化学转化中的作用 (Aggarwal 等,2002)。

光物理性质

- 荧光研究:某些衍生物的光物理性质,例如涉及双噻吩甲酰胺盐酸盐的光物理性质,已得到研究。这些研究揭示了溶剂极性如何影响吸收和荧光发射光谱,有助于理解这些化合物的な光学性质 (Taha 等,2021)。

作用机制

Target of Action

The primary targets of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide are glycosidases , also known as glycoside hydrolases . These enzymes facilitate the hydrolytic cleavage of glycosidic bonds and are prevalent across a broad range of organisms, including microorganisms, plants, and animals . They play essential roles in numerous biochemical pathways that are linked to various metabolic disorders and diseases including diabetes, viral and bacterial infections, lysosomal storage disorders, and cancer .

Mode of Action

This compound is designed to mimic a substrate, a transition state, or an enzyme reaction product . As such, it is explored as a monosaccharide structural analogue and potential inhibitor of glycosidases . The compound interacts with its targets by binding to the active site of the enzyme, thereby inhibiting its function .

Biochemical Pathways

The compound affects the biochemical pathways involving the hydrolytic cleavage of glycosidic bonds . By inhibiting glycosidases, it disrupts these pathways, potentially leading to a decrease in the breakdown of certain carbohydrates. This can have downstream effects on various metabolic processes, including those related to the diseases mentioned above .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of glycosidase activity . This can lead to changes in cellular metabolism and potentially have therapeutic effects in the treatment of various diseases .

安全和危害

未来方向

属性

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S2/c19-14(10-18-17(20)12-4-2-1-3-5-12)16-7-6-15(22-16)13-8-9-21-11-13/h1-2,6-9,11-12,14,19H,3-5,10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWHFYPJXIFMLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-methylbenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2454393.png)

![N-(3-(methylcarbamoyl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2454396.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2454398.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-nitrobenzoate](/img/structure/B2454400.png)

![5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2454406.png)

![4-[2-(2,5-Dimethylphenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2454411.png)

![2-[(2-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2454412.png)